molecular formula C9H7N5S B069323 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine CAS No. 170862-72-3

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B069323
CAS No.: 170862-72-3
M. Wt: 217.25 g/mol
InChI Key: UHOSSWHQLJRAOW-UHFFFAOYSA-N
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Description

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that combines the structural features of both triazole and benzothiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with azides in the presence of copper catalysts to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine
  • 6-(2H-1,2,3-triazol-2-yl)benzo[d]oxazol-2-amine
  • 6-(2H-1,2,3-triazol-2-yl)benzo[d]imidazol-2-amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the triazole and benzothiazole rings, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor modulation .

Biological Activity

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that combines the structural features of triazole and benzothiazole rings. This unique combination imparts diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been explored for its potential therapeutic applications, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties.

The compound's IUPAC name is 6-(triazol-2-yl)-1,3-benzothiazol-2-amine, with a molecular formula of C9H7N5S. Its structure includes a triazole ring which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : It may also modulate receptor activity by interacting with their binding domains.

The pathways involved often include signal transduction cascades that result in desired biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit bacterial growth and possess antifungal activity against various pathogens.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole-containing compounds. For example, derivatives of benzothiazole have demonstrated cytotoxic effects against cancer cell lines. A notable study reported an IC50 value of 1.61 µg/mL for certain thiazole derivatives against cancer cells, suggesting that similar compounds may exhibit comparable activity .

Enzyme Inhibition

The compound has been explored for its potential as an acetylcholinesterase (AChE) inhibitor, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis and Evaluation

A recent study synthesized a series of compounds based on the triazole and benzothiazole framework and evaluated their biological activities. The synthesized compounds were tested for their inhibitory effects on AChE and showed promising results with some exhibiting IC50 values as low as 2.7 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that specific substitutions on the benzothiazole ring enhance biological activity. For instance, the presence of electron-donating groups has been linked to increased cytotoxicity against cancer cell lines .

Comparative Analysis

Compound NameBiological ActivityIC50 Value
This compound AnticancerTBD
4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-triazol-5-amine Anticancer1.61 µg/mL
Coumarin derivatives AChE Inhibition2.7 µM

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves two key steps:

Diazotization : Benzo[d]thiazol-2-amine reacts with NaNO₂ and HCl at 0–5°C to form a diazonium chloride intermediate (II).

Triazole Coupling : Intermediate (II) undergoes a copper-catalyzed "click" reaction with alkynes to introduce the triazole moiety.
Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ 7.49 ppm for aromatic protons in ) and IR spectroscopy (e.g., N-H stretches at ~3300 cm⁻¹). Purity is confirmed by TLC (Rf values) and melting point analysis .

Q. Q2. How are hydrazinyl derivatives of benzo[d]thiazol-2-amine synthesized for further functionalization?

Methodological Answer: 2-Hydrazinylbenzo[d]thiazoles are synthesized by refluxing benzo[d]thiazol-2-amine with hydrazine hydrate. A recent advancement replaces ethylene glycol with water as the solvent, improving safety and scalability. For example, 2-hydrazinyl-6-methylbenzo[d]thiazole is obtained in 78% yield under aqueous conditions (reflux, 10 hours) .

Q. Advanced Synthesis and Optimization

Q. Q3. How can substituents on the benzothiazole core influence reaction outcomes in triazole-functionalized derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., -I in 6-iodobenzo[d]thiazol-2-amine) enhance electrophilicity, facilitating nucleophilic substitution (e.g., azide introduction for "click" chemistry). Conversely, electron-donating groups (e.g., -OCH₃) may require harsher conditions. Substituent effects are analyzed via Hammett plots or computational modeling (e.g., DFT calculations) .

Table 1: Substituent Effects on Reaction Yields

SubstituentPositionYield (%)ConditionsReference
-I685CuI, DMF
-OCH₃672CuBr, DMSO

Q. Biological Activity and Evaluation

Q. Q4. What methodologies are used to assess the anti-cancer potential of triazole-benzothiazole hybrids?

Methodological Answer: Hybrids are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, derivatives with IC₅₀ < 10 μM undergo further mechanistic studies, including apoptosis assays (Annexin V/PI staining) and ROS generation measurements. Docking studies (AutoDock Vina) identify potential kinase targets (e.g., EGFR) .

Q. Q5. How are antioxidant activities of benzothiazole derivatives evaluated in vitro?

Methodological Answer: Antioxidant capacity is quantified via DPPH radical scavenging (IC₅₀ values) and FRAP assays. For instance, pyrazolo-benzothiazole derivatives show IC₅₀ values of 12–35 μM, correlating with electron-donating substituents like -OH or -OCH₃ .

Q. Handling Data Contradictions

Q. Q6. How should researchers address discrepancies in reaction yields reported for hydrazinylbenzothiazole synthesis?

Methodological Answer: Discrepancies often arise from solvent choice (ethylene glycol vs. water) or stoichiometry. For example, ethylene glycol yields 85% product but poses toxicity risks, while water-based methods (78% yield) prioritize safety. Statistical optimization (e.g., Box-Behnken design) can identify critical parameters (temperature, molar ratios) .

Table 2: Synthesis Optimization for 2-Hydrazinylbenzo[d]thiazoles

SolventTemp (°C)Yield (%)Purity (HPLC)Reference
Ethylene Glycol1408595%
Water1007898%

Q. Computational and Structural Studies

Q. Q7. What docking strategies are employed to predict the binding affinity of triazole-benzothiazole derivatives with biological targets?

Methodological Answer: Molecular docking (e.g., Glide, AutoDock) is performed using crystal structures of target proteins (e.g., PARP-1 or tubulin). Ligand structures are optimized via DFT (B3LYP/6-31G*), and binding poses are validated by MD simulations (100 ns). Key interactions include π-π stacking with triazole and hydrogen bonding with the benzothiazole amine .

Q. Analytical and Purification Techniques

Q. Q8. What chromatographic methods ensure purity of 6-substituted benzothiazole intermediates?

Methodological Answer: Column chromatography (silica gel, eluent: EtOAc/hexane 1:1) is standard. For polar intermediates (e.g., hydrazinyl derivatives), reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. TLC (Rf 0.55–0.60 in EtOAc/hexane) monitors reaction progress .

Q. Advanced Functionalization and SAR Studies

Q. Q9. How does the introduction of a triazole ring impact the structure-activity relationship (SAR) of benzothiazole derivatives?

Methodological Answer: The triazole moiety enhances solubility and enables hydrogen bonding with biological targets. SAR studies reveal that 1,2,3-triazole at position 6 improves anti-cancer activity compared to 1,2,4-triazole isomers. Methylation of the triazole nitrogen further modulates lipophilicity and bioavailability .

Properties

IUPAC Name

6-(triazol-2-yl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-9-13-7-2-1-6(5-8(7)15-9)14-11-3-4-12-14/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOSSWHQLJRAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3N=CC=N3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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